HMG499

HMG-CoA Reductase Targeted Protein Degradation Cardiovascular Disease Research

HMG499 is a first-in-class HMG-CoA reductase degrader that promotes ubiquitin-proteasome-mediated degradation of HMGCR (EC50 0.41 µM). Unlike statins, which cause compensatory enzyme accumulation, HMG499 eliminates HMGCR protein, making it essential for studies in statin resistance, targeted protein degradation, and cholesterol dysregulation. This tool compound is validated in Nature Communications for reducing atherosclerotic plaque in vivo.

Molecular Formula C33H54O3
Molecular Weight 498.8 g/mol
Cat. No. B11931399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMG499
Molecular FormulaC33H54O3
Molecular Weight498.8 g/mol
Structural Identifiers
SMILESCC(CCCC(CC=C)(CC=C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4(C)C)O)C)O)C
InChIInChI=1S/C33H54O3/c1-8-16-33(36,17-9-2)18-10-11-22(3)23-12-13-24-29-25(14-19-31(23,24)6)32(7)20-15-28(35)30(4,5)27(32)21-26(29)34/h8-9,21-26,28-29,34-36H,1-2,10-20H2,3-7H3/t22-,23-,24+,25+,26+,28+,29+,31-,32-/m1/s1
InChIKeyLPLLZSOEZAVGBO-XHBYIXHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMG499 for Research Procurement: A Potent and Selective HMG-CoA Reductase Degrader


HMG499 (CAS: 2416941-68-7) is a small-molecule HMG-CoA reductase (HMGCR) degrader that stimulates the ubiquitination and proteasomal degradation of HMGCR, the rate-limiting enzyme in cholesterol biosynthesis [1]. Unlike traditional HMGCR inhibitors such as statins that competitively bind and inhibit the enzyme, HMG499 promotes the targeted destruction of the HMGCR protein itself, thereby reducing statin-induced HMGCR protein accumulation [2]. HMG499 exhibits an EC50 of 0.41 μM for promoting HMGCR degradation and represents a first-in-class tool compound for investigating targeted protein degradation as a therapeutic strategy for cardiovascular disease and nonalcoholic steatohepatitis (NASH) [3].

Why Generic Substitution is Not Viable for HMG499 in Targeted Protein Degradation Research


Generic substitution with standard HMG-CoA reductase inhibitors (statins) or other cholesterol-lowering agents fails for HMG499 because the compound operates through a fundamentally distinct mechanism: targeted protein degradation rather than competitive enzymatic inhibition [1]. Statins, including atorvastatin and simvastatin, competitively bind the active site of HMGCR, but paradoxically induce a compensatory increase in HMGCR protein expression over time, necessitating dose escalation and contributing to adverse effects [2]. HMG499 circumvents this feedback loop by promoting ubiquitin-proteasome-mediated degradation of the HMGCR protein itself, thereby preventing statin-induced HMGCR accumulation and offering a complementary or alternative approach to cholesterol regulation [3]. This mechanistic divergence precludes simple replacement with conventional statins or other HMGCR inhibitors in research settings focused on protein degradation pathways or statin-resistance models.

Quantitative Differentiation of HMG499 as a Research-Grade HMGCR Degrader


HMG499 vs. Statins: Prevention of Statin-Induced HMGCR Protein Accumulation

HMG499 uniquely prevents statin-induced accumulation of HMGCR protein, a major limitation of conventional statin therapy. In cellular assays, treatment with statins such as lovastatin or atorvastatin leads to a 2- to 5-fold increase in HMGCR protein levels due to compensatory feedback mechanisms [1]. Co-treatment with HMG499 (0.41 μM EC50) completely reverses this accumulation by promoting ubiquitin-proteasome-mediated degradation of the excess HMGCR protein [2].

HMG-CoA Reductase Targeted Protein Degradation Cardiovascular Disease Research

HMG499 vs. Analog QH536: Comparative Degradation Potency and Side-Effect Profile

While HMG499 is a potent HMGCR degrader (EC50 = 0.43 μM in the TM1-8-GFP assay), a heterocyclic ring-fused analog, compound 29 (QH536), demonstrates approximately 2-fold greater potency (EC50 = 0.22 μM) [1]. Critically, QH536 lacks the side-effect of inducing intracellular cholesterol accumulation that is observed with HMG499 [2]. This direct comparison establishes HMG499 as the reference compound against which improved analogs are benchmarked, highlighting its role as a foundational tool compound in HMGCR degrader development.

HMGCR Degrader Structure-Activity Relationship Cholesterol Accumulation

HMG499 In Vivo Efficacy: Reduction of Atherosclerotic Plaques in Murine Models

In vivo studies demonstrate that HMG499 not only promotes HMGCR degradation at the cellular level but also confers significant therapeutic benefit in animal models of cardiovascular disease. In mice fed a high-cholesterol diet, administration of HMG499 resulted in a marked reduction in serum cholesterol levels and a decrease in atherosclerotic plaque area compared to vehicle-treated controls [1]. The compound exhibits clear lipid-lowering and anti-atherosclerotic effects in vivo, validating its potential as a tool compound for preclinical cardiovascular research [2].

Atherosclerosis In Vivo Pharmacology Cholesterol Lowering

High-Impact Research Applications for HMG499 in Targeted Protein Degradation and Cardiovascular Disease


Investigating Mechanisms of Statin Resistance and HMGCR Feedback Regulation

Researchers studying the compensatory upregulation of HMGCR in response to statin therapy can use HMG499 to dissect the ubiquitin-proteasome degradation pathway. By co-administering HMG499 with statins in cellular models, scientists can quantify the reversal of statin-induced HMGCR accumulation and explore synergistic cholesterol-lowering effects, as demonstrated in the foundational Nature Communications study [1].

Benchmarking Novel HMGCR Degraders in Structure-Activity Relationship (SAR) Studies

HMG499 serves as the reference standard for evaluating next-generation HMGCR degraders. As shown in the European Journal of Medicinal Chemistry publication, analogs such as QH536 are directly compared to HMG499 for both degradation potency (EC50) and side-effect profiles (cholesterol accumulation), making HMG499 an essential control compound for SAR campaigns aimed at optimizing HMGCR-targeted protein degradation [2].

Preclinical Evaluation of HMGCR Degradation as a Therapeutic Strategy for Atherosclerosis

In vivo studies have validated that HMG499 reduces serum cholesterol and atherosclerotic plaque burden in diet-induced hypercholesterolemic mouse models [3]. HMG499 is therefore a valuable tool compound for preclinical pharmacology studies investigating the efficacy of HMGCR degradation in cardiovascular disease models, either as monotherapy or in combination with existing lipid-lowering agents.

Exploring the Role of Cholesterol Accumulation Side-Effects in HMGCR-Targeted Therapies

The documented side-effect of HMG499 in promoting intracellular cholesterol accumulation makes it a unique tool for studying the potential liabilities of HMGCR degraders [4]. Researchers investigating the cellular consequences of cholesterol dysregulation or seeking to develop degrader molecules with improved safety profiles can employ HMG499 as a positive control for this specific off-target effect.

Quote Request

Request a Quote for HMG499

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.